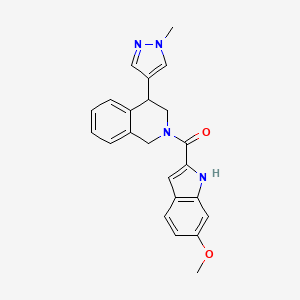
(6-methoxy-1H-indol-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(6-methoxy-1H-indol-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (6-methoxy-1H-indol-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₂ |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 2034417-91-7 |
Anti-inflammatory Activity
Research indicates that compounds similar to the one exhibit significant anti-inflammatory effects. In particular, studies on related pyrazole derivatives have shown moderate to strong inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), which are critical in mediating inflammatory processes. For instance, a compound identified as PYZ16 demonstrated an IC50 value of 0.52 μM against COX-II, surpassing the standard drug Celecoxib (IC50 = 0.78 μM) in selectivity and potency .
Anticancer Activity
The indole and pyrazole moieties present in this compound are known for their anticancer properties. A recent study evaluated a series of indole derivatives and reported significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer). The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation .
In particular, derivatives that incorporate both indole and pyrazole structures have been noted for their ability to target multiple pathways involved in cancer progression, including the inhibition of specific kinases associated with tumor growth.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. For instance, related compounds have shown low minimum inhibitory concentrations (MIC) against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating that similar derivatives could possess significant antibacterial effects .
Case Studies and Research Findings
- Anti-inflammatory Efficacy : In a study focusing on the synthesis of COX inhibitors, compounds with structural similarities to our target compound were tested for their efficacy in vivo. Results indicated a 64.28% inhibition of inflammation compared to Celecoxib's 57.14% .
- Cytotoxicity Assessment : A comprehensive evaluation of synthesized indole derivatives highlighted several compounds with notable cytotoxic effects against a range of cancer cell lines. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer cell survival .
- Mechanistic Insights : Investigations into the apoptotic pathways activated by these compounds revealed that they could enhance intrinsic apoptotic signaling through the modulation of anti-apoptotic proteins .
Eigenschaften
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-26-12-17(11-24-26)20-14-27(13-16-5-3-4-6-19(16)20)23(28)22-9-15-7-8-18(29-2)10-21(15)25-22/h3-12,20,25H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNLQDZDZURKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=C(N4)C=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














